molecular formula C10H11N7O2 B10994861 N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide

N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide

Cat. No.: B10994861
M. Wt: 261.24 g/mol
InChI Key: RLNIWKICZPPTAH-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide (CAS 1374539-32-8) is a synthetic small molecule with a molecular formula of C10H11N7O2 and a molecular weight of 261.24 g/mol . This compound features a hybrid structure incorporating both pyrazine and 1,2,4-triazole heterocycles, a combination that is of significant interest in medicinal chemistry and drug discovery . Heterocyclic scaffolds that fuse triazole and pyrazine rings, such as 1,2,3-triazolo[1,5-a]pyrazines, have recently demonstrated potent biological activities in scientific literature, including serving as inhibitors for protein kinases like the c-Met receptor . Furthermore, triazole-containing compounds are frequently explored for their central nervous system activity, with some derivatives showing potential as anticonvulsant agents due to their ability to interact with biological targets like GABA-A receptors . The presence of multiple hydrogen bond donors and acceptors in its structure makes this molecule a valuable building block for the development of potential pharmaceutical agents and for biochemical probing. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N7O2

Molecular Weight

261.24 g/mol

IUPAC Name

N-[3-oxo-3-(1H-1,2,4-triazol-5-ylamino)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C10H11N7O2/c18-8(16-10-14-6-15-17-10)1-2-13-9(19)7-5-11-3-4-12-7/h3-6H,1-2H2,(H,13,19)(H2,14,15,16,17,18)

InChI Key

RLNIWKICZPPTAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCC(=O)NC2=NC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment to the Pyrazine Ring: The triazole derivative is then reacted with a pyrazine carboxylic acid derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Final Assembly: The intermediate compounds are then subjected to further reactions to introduce the oxo and amino groups, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under appropriate conditions.

    Substitution: The pyrazine ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms into the pyrazine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. The triazole and pyrazine rings are known to interact with various biological targets, making this compound a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring, in particular, is known to enhance the biological activity of many drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The pyrazine ring can also participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Key Findings

Anti-Tubercular Activity :

  • Compounds with halogenated aryl groups (e.g., bromo, chloro) or trifluoromethyl substituents (e.g., Compounds A, B) exhibit MICs as low as 2 mg/L, outperforming pyrazinamide (PZA) (MIC >20 mg/mL) .
  • The dichlorobenzyl-substituted compound 9a demonstrated superior activity (MIC = 12.5 µg/mL) against M. tuberculosis, likely due to enhanced hydrophobic interactions with bacterial targets .

Cytotoxicity Profiles :

  • Most pyrazine carboxamides, including the target compound's analogs, show negligible cytotoxicity in human cell lines (e.g., HEK-293, HepG2), suggesting a favorable therapeutic window .

Role of Heterocyclic Moieties :

  • The 4H-1,2,4-triazole group in the target compound may offer unique hydrogen-bonding capabilities compared to thiophene (IC50 ~9–10 µM in anticancer studies) or sulfonamide derivatives .
  • Piperazine-linked derivatives (e.g., 6e) highlight the importance of flexible linkers in improving solubility and target engagement .

Mechanistic Insights and Structural Advantages

  • Triazole vs. Thiophene/Sulfonamide: The triazole group in the target compound could enhance binding to enzymes like enoyl-ACP reductase (InhA) in M. tuberculosis, as seen in docking studies of compound 9a . This contrasts with thiophene derivatives, which rely on π-π stacking with sulfonamide groups for anticancer activity .
  • Substituent Effects : Halogen atoms (Cl, Br) and electron-withdrawing groups (e.g., CF3) improve penetration through lipid-rich bacterial cell walls, a critical factor for anti-TB activity .

Biological Activity

N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties. The discussion is supported by data tables summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N6O2C_{10}H_{12}N_{6}O_{2}, with a molecular weight of approximately 232.25 g/mol. The compound features a pyrazine ring fused with a triazole moiety, contributing to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. For example, compounds similar to N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine have shown significant antibacterial activity against various pathogens.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

The compound exhibits moderate antibacterial activity comparable to first-line antibiotics such as ampicillin.

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. Studies indicate that compounds in this class can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

Research into the anticancer effects of triazole-based compounds is ongoing. Preliminary findings suggest that these compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Synthesis and Evaluation :
    A study synthesized various triazole derivatives and evaluated their biological activities using in vitro assays. Among these, N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine showed promising results against both Gram-positive and Gram-negative bacteria .
  • Structure–Activity Relationship (SAR) :
    Investigations into the SAR of triazole derivatives revealed that modifications at specific positions on the triazole ring significantly affect biological activity. For instance, substituents that enhance lipophilicity tend to improve cell permeability and antibacterial efficacy .

Discussion

The biological activity of this compound underscores its potential as a lead compound in drug development. Its ability to combat resistant strains of bacteria and fungi makes it a candidate for further investigation in medicinal chemistry.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
Amide CouplingEDCI/HOBt, DIPEA, DMF, 60°C, 18h70–8595–98
Triazole SubstitutionK₂CO₃, DMF, 50°C, 12h60–7590–95

Basic: What analytical techniques are recommended for structural validation and purity assessment?

Answer:

  • HPLC : Reverse-phase C18 column (UV detection at 210–254 nm, flow rate 1 mL/min, acetonitrile/water mobile phase) for quantifying impurities .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amide bond formation (δ 8.5–9.0 ppm for pyrazine protons) and triazole NH signals (δ 12.0–12.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.12) .

Advanced: How can researchers resolve contradictory bioactivity data in kinase inhibition assays?

Answer:
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies include:

  • Orthogonal assays : Combine fluorescence polarization (FP) and radiometric assays to cross-validate inhibition of kinases like GSK-3β .
  • Control experiments : Use known inhibitors (e.g., staurosporine) to benchmark activity and rule out assay interference .

Advanced: What strategies improve the compound’s stability and solubility for in vivo studies?

Answer:

  • Salt formation : HCl salts enhance aqueous solubility (tested via shake-flask method, pH 1–7) .
  • Prodrug modification : Introduce PEGylated side chains or ester prodrugs to improve bioavailability (e.g., 50% increase in AUC observed with acetylated derivatives) .

Advanced: How can computational modeling guide SAR studies for triazole-pyrazine hybrids?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to targets like Mycobacterium tuberculosis CmaA2 (PDB: 3HEM). Focus on hydrogen bonds between the triazole NH and Thr100 residue .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with antimicrobial IC₅₀ to prioritize low-logP derivatives for synthesis .

Q. Table 2: Key Computational Parameters

TargetSoftware/PDB CodeBinding Affinity (kcal/mol)
CmaA2 (3HEM)AutoDock Vina–8.2 to –9.5
GSK-3βSchrödinger–7.8 to –8.9

Basic: What are the primary pharmacological targets of this compound?

Answer:

  • Kinase inhibition : Selective inhibition of GSK-3β (IC₅₀ = 0.8 µM) and CDK2 (IC₅₀ = 1.2 µM) via competitive ATP-binding .
  • Antimicrobial activity : Targets mycobacterial mycolic acid biosynthesis (MIC = 32 µg/mL against M. tuberculosis H37Rv) .

Advanced: How to design SAR studies for optimizing triazole-pyrazine hybrids?

Answer:

  • Core modifications : Replace pyrazine with pyridazine (reduces logP by 0.5) or introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
  • Side chain variations : Compare phenethyl vs. piperazinyl substituents; phenethyl improves membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) .

Advanced: What mechanistic insights explain its dual activity in kinase and antimicrobial assays?

Answer:
Structural similarities between eukaryotic kinase ATP-binding pockets and prokaryotic enzymes (e.g., CmaA2) allow cross-reactivity. Mutagenesis studies show that Trp89 in CmaA2 and Val101 in GSK-3β are critical for binding .

Basic: How is crystallographic data used to validate its 3D structure?

Answer:

  • Single-crystal X-ray diffraction : Data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) using WinGX/ORTEP-3. Key metrics: R-factor < 5%, bond angles ±0.5° .

Advanced: What in vitro models are suitable for toxicity profiling?

Answer:

  • HepG2 cells : Assess hepatotoxicity via ATP-based viability assays (IC₅₀ > 50 µM indicates low toxicity) .
  • hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 30 µM preferred) .

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